Besifloxacin

Vue d'ensemble

Description

La bésifloxacine est un antibiotique fluoroquinolone de quatrième génération, principalement utilisé pour le traitement de la conjonctivite bactérienne. Elle est commercialisée sous le nom de marque Besivance et est disponible sous forme de suspension ophtalmique. La bésifloxacine a été développée par SSP Co. Ltd., Japon, et ensuite licenciée à InSite Vision Incorporated pour une utilisation ophtalmique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La bésifloxacine est synthétisée par un processus en plusieurs étapes impliquant la formation d'intermédiaires clésLes conditions de réaction impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter la formation du composé final .

Méthodes de production industrielle : Dans les milieux industriels, la bésifloxacine est produite en utilisant des techniques avancées telles que la formulation de nanocristaux et les méthodes de nanoémulsion. Ces méthodes améliorent la solubilité et la biodisponibilité du composé, ce qui le rend plus efficace pour une utilisation ophtalmique. Par exemple, les nanocristaux de bésifloxacine sont préparés par broyage humide à petite échelle et méthodologie de surface de réponse, en utilisant des stabilisateurs comme le Povacoat .

Analyse Des Réactions Chimiques

Types de réactions : La bésifloxacine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de réaction sont soigneusement contrôlées pour garantir le résultat souhaité, comme le maintien de températures et de niveaux de pH spécifiques .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés de la bésifloxacine ayant une efficacité et une stabilité améliorées. Ces dérivés sont souvent testés pour leur activité antimicrobienne et leurs profils de sécurité .

4. Applications de la recherche scientifique

La bésifloxacine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée comme composé modèle pour étudier la synthèse et les réactions des fluoroquinolones. En biologie, la bésifloxacine est étudiée pour ses propriétés antimicrobiennes et sa capacité à inhiber la gyrase de l'ADN bactérien et la topoisomérase IV .

En médecine, la bésifloxacine est principalement utilisée pour traiter la conjonctivite bactérienne et prévenir les complications infectieuses chez les patients subissant une thérapie au laser pour la cataracte. Son efficacité et sa sécurité ont été cliniquement prouvées dans divers groupes d'âge, y compris les enfants et les personnes âgées .

Dans l'industrie, la bésifloxacine est utilisée dans le développement de systèmes avancés d'administration de médicaments, tels que les nanocristaux et les nanoémulsions, pour améliorer sa solubilité et sa biodisponibilité .

5. Mécanisme d'action

La bésifloxacine exerce ses effets en inhibant deux enzymes bactériennes essentielles : la gyrase de l'ADN et la topoisomérase IV. Ces enzymes jouent un rôle crucial dans la synthèse et la réplication de l'ADN bactérien. En inhibant ces enzymes, la bésifloxacine perturbe les processus de réplication, de transcription et de réparation de l'ADN, conduisant finalement à la mort des cellules bactériennes .

Applications De Recherche Scientifique

Bacterial Conjunctivitis

Besifloxacin is indicated for the treatment of acute bacterial conjunctivitis. Clinical trials have demonstrated its efficacy in eradicating pathogens responsible for this condition. For example:

- In a study involving 815 pediatric patients aged 1-17 with culture-confirmed bacterial conjunctivitis, this compound showed significantly higher rates of clinical resolution (53.7% vs. 41.3%) and microbial eradication (85.8% vs. 56.3%) compared to vehicle control at follow-up visits .

- A pooled analysis from three clinical trials showed bacterial eradication rates of 75% for MRSA and 84% for MRSE after treatment with this compound .

Bacterial Keratitis

This compound has also been evaluated for the treatment of bacterial keratitis, a serious eye infection that can lead to vision loss if untreated. A retrospective chart review indicated that this compound was effective in managing acute bacterial keratitis, with rapid bactericidal activity against common ocular pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high concentrations in the tear fluid and conjunctiva following topical administration, with minimal systemic absorption. This localized action reduces potential systemic side effects while ensuring effective treatment at the site of infection .

In Vitro Efficacy

Numerous studies have assessed the in vitro activity of this compound against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : this compound exhibits lower MIC values compared to other fluoroquinolones, indicating greater potency against resistant strains. For instance, it has an MIC90 of 2 µg/mL against ciprofloxacin-resistant MRSA isolates .

- Broad-Spectrum Activity : Studies show that this compound is effective against a wide range of pathogens associated with ocular infections, including those resistant to other antibiotics .

Case Studies

Several case reports have highlighted the successful use of this compound in challenging scenarios:

- Case Report on MRSA : A patient with MRSA conjunctivitis showed complete resolution after treatment with this compound, demonstrating its effectiveness even against resistant strains .

- Pediatric Applications : this compound has been safely used in pediatric populations, with no significant adverse effects reported in clinical trials involving children aged 1-17 years .

Mécanisme D'action

Besifloxacin exerts its effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes play a crucial role in the synthesis and replication of bacterial DNA. By inhibiting these enzymes, this compound disrupts DNA replication, transcription, and repair processes, ultimately leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

La bésifloxacine est unique parmi les fluoroquinolones en raison de sa structure chimique et de son activité antimicrobienne à large spectre. Elle possède une activité équilibrée contre les bactéries à Gram positif et à Gram négatif, y compris Staphylococcus aureus résistant à la méthicilline et Staphylococcus epidermidis .

Composés similaires :

Gatifloxacine : Similaire à la bésifloxacine, mais possède un substituant méthoxy en position C-8.

Moxifloxacine : Également similaire, mais diffère par la présence d'un groupe méthoxy en position C-8 et d'un substituant différent en position C-7.

Lévofloxacine : Une autre fluoroquinolone ayant une structure chimique et un spectre d'activité différents

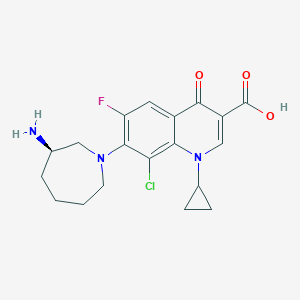

La structure unique de la bésifloxacine, y compris un atome de chlore en position C-8 et un groupe amino-azépinyl en position C-7, contribue à son efficacité accrue et à sa résistance bactérienne potentielle réduite .

Activité Biologique

Besifloxacin is a fluoroquinolone antibiotic primarily used in ophthalmology for the treatment of bacterial conjunctivitis. Its unique properties and efficacy against a range of ocular pathogens make it a significant subject of study in microbiological and clinical research. This article explores the biological activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and clinical outcomes.

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This inhibition leads to bacterial cell death. Compared to other fluoroquinolones, this compound has been shown to have improved pharmacodynamic properties, allowing for rapid bactericidal activity against both susceptible and resistant strains of bacteria.

In Vitro Efficacy

Numerous studies have evaluated the in vitro activity of this compound against common ocular pathogens. The following table summarizes key findings from various research studies:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Time to Bactericidal Effect (min) |

|---|---|---|---|

| Staphylococcus aureus | 0.06 - 4 | 0.12 - 4 | 45 - 120 |

| Staphylococcus epidermidis | 0.06 - 4 | 0.12 - 4 | 45 - 120 |

| Pseudomonas aeruginosa | 1 - 4 | 2 - 8 | 30 - 60 |

| Haemophilus influenzae | 0.25 - 1 | 0.5 - 2 | 30 - 60 |

These results indicate that this compound demonstrates potent activity against various Gram-positive and Gram-negative bacteria, with a rapid onset of action compared to other fluoroquinolones such as moxifloxacin and gatifloxacin .

In Vivo Efficacy

Clinical studies have further substantiated the efficacy of this compound in treating bacterial conjunctivitis. A multicenter, randomized controlled trial involving patients with Pseudomonas aeruginosa infections reported the following outcomes:

- Bacterial Eradication Rate: Over 90% by day five.

- Clinical Resolution Rate: Up to more than 70% by day five.

- Adverse Events: Low incidence, primarily mild ocular irritation.

Case studies from this trial highlighted individual patient responses, demonstrating significant clinical improvement and eradication of baseline infections .

Case Study Example:

- Patient Profile: A 50-year-old female with bilateral conjunctivitis due to Pseudomonas aeruginosa.

- Initial MIC: Ranged from 1–4 µg/mL.

- Outcome: Complete resolution of symptoms within five days post-treatment with this compound.

Pharmacokinetics

This compound achieves high concentrations in the tear fluid and conjunctiva following topical administration, with negligible systemic exposure. This localized action enhances its effectiveness while minimizing potential systemic side effects .

Comparative Studies

In comparative studies, this compound has consistently shown superior efficacy over other fluoroquinolones:

- Rapid Bactericidal Activity: this compound was found to be bactericidal within minutes, while moxifloxacin required significantly longer exposure times.

- Resistance Profiles: this compound maintained potency against both ciprofloxacin-susceptible and resistant strains, making it a valuable option in treating infections caused by resistant pathogens .

Propriétés

IUPAC Name |

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFGVLORLPOAEC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161706 | |

| Record name | Besifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Not soluble in water | |

| Record name | Besifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Besifloxacin is a bactericidal fluroquinolone-type antibiotic that inhibits bacterial enzymes, DNA gyrase and topoisomerase IV. By inhibiting DNA gyrase, DNA replication, transcription, and repair is impaired. By inhibiting topoisomerase IV, decatenation during cell devision is impaired. Inhibiting these two targets also slows down development of resistance. | |

| Record name | Besifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

141388-76-3 | |

| Record name | Besifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Besifloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Besifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BESIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE2NBZ7NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of besifloxacin?

A1: this compound, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, ]

Q2: How does this compound interact with its target enzymes?

A2: this compound binds to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the resealing of the DNA strand. [] This leads to the accumulation of double-stranded DNA breaks and ultimately cell death. []

Q3: Does this compound exhibit balanced activity against both DNA gyrase and topoisomerase IV?

A3: Yes, studies have shown that this compound displays potent, relatively balanced activity against both DNA gyrase and topoisomerase IV in Staphylococcus aureus and Streptococcus pneumoniae. [] This balanced activity is thought to contribute to its enhanced potency and potentially slower development of resistance. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H25ClFN3O4, and its molecular weight is 433.89 g/mol. You can find structural information in the papers cited.

Q5: Does this compound have chiral centers, and if so, which enantiomer is clinically relevant?

A5: Yes, this compound is a chiral molecule. The R-enantiomer of this compound hydrochloride exhibits higher antibacterial activity and is the clinically used form. [, ]

Q6: What is known about the stability of this compound under various conditions?

A6: this compound nanocrystals, stabilized with Povacoat®, were found to be stable for 90 days under accelerated stability studies. [] The average hydrodynamic diameter, polydispersity index, and drug content did not significantly change during this period. [] Further investigation into the stability of other formulations and under various storage conditions is warranted.

Q7: Have any formulation strategies been explored to improve the delivery and efficacy of this compound?

A7: Yes, several approaches have been investigated, including:

- Nanocrystals: this compound nanocrystals were developed using wet milling techniques to enhance solubility and potentially improve bioavailability. []

- Hyaluronic acid-based films: Biodegradable films composed of cross-linked, thiolated carboxymethylated hyaluronic acid have shown promise for the sustained delivery of this compound to the eye. []

- Non-erodible ocular inserts: Formulations using pullulan and polyvinyl pyrrolidone as a drug reservoir, PEG 400 as a plasticizer, and Eudragit RS-100 as a rate-controlling membrane were investigated for sustained drug release. []

Q8: What is the ocular penetration of this compound after topical administration?

A9: this compound demonstrates good ocular penetration in rabbits and monkeys. [, ] Following topical administration, it is rapidly absorbed and achieves sustained concentrations in anterior ocular tissues, including the conjunctiva, cornea, and aqueous humor. [, ]

Q9: How does the ocular pharmacokinetic profile of this compound compare to other fluoroquinolones?

A10: In rabbit studies, this compound demonstrated higher and more sustained concentrations in tear fluid compared to moxifloxacin and gatifloxacin after a single administration. [] This resulted in a significantly higher area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio for this compound. []

Q10: Does this compound exhibit significant systemic exposure after topical ocular administration?

A11: No, topical this compound results in minimal systemic exposure. [, ] Following repeated topical ocular administration in humans, maximum plasma concentrations were generally below 0.5 ng/mL. []

Q11: What is the spectrum of activity of this compound against common ocular pathogens?

A12: this compound exhibits broad-spectrum activity against a wide range of ocular pathogens, including Gram-positive and Gram-negative bacteria. [, , , ] It shows potent activity against key pathogens associated with bacterial conjunctivitis, such as Staphylococcus aureus, Streptococcus pneumoniae, Staphylococcus epidermidis, Haemophilus influenzae, Moraxella catarrhalis, and Corynebacterium spp. [, , ]

Q12: Does this compound retain activity against fluoroquinolone-resistant bacterial strains?

A13: Yes, this compound has demonstrated potent activity against several fluoroquinolone-resistant strains, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE). [, , , ] It was found to be four-fold to ≥ 128-fold more potent than other fluoroquinolones against ciprofloxacin-resistant MRSA and MRSE. []

Q13: What is the efficacy of this compound in animal models of bacterial keratitis?

A14: this compound has shown efficacy in rabbit models of bacterial keratitis caused by MRSA and Pseudomonas aeruginosa. [, , ] In these models, topical this compound significantly reduced bacterial load in the cornea and demonstrated clinical improvement compared to control groups. [, , ]

Q14: What are the known mechanisms of resistance to this compound?

A15: The primary mechanisms of resistance to this compound, similar to other fluoroquinolones, involve mutations in the genes encoding DNA gyrase and topoisomerase IV. [, ] These mutations typically occur in the quinolone resistance-determining regions (QRDRs) of these enzymes. []

Q15: Do mutations associated with resistance to earlier fluoroquinolones affect this compound activity?

A16: While mutations in DNA gyrase and topoisomerase IV can lead to increased MICs of this compound, the impact of these mutations is less pronounced compared to earlier fluoroquinolones like ciprofloxacin and levofloxacin. [] This suggests that this compound may retain activity against some fluoroquinolone-resistant strains. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.